molecular formula C5H4N4OS B7796899 6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B7796899
M. Wt: 168.18 g/mol
InChI Key: SXRSXYWROQWSGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one” is a chemical entity listed in the PubChem database PubChem is a public repository for information on the biological activities of small molecules

Mechanism of Action

Target of Action

CID 90527, also known as Zoledronic acid, is a third-generation, nitrogen-containing bisphosphonate . It primarily targets osteoclasts, the cells responsible for bone resorption. By inhibiting these cells, Zoledronic acid helps to prevent bone loss and strengthen the bone structure .

Mode of Action

Zoledronic acid works by binding to hydroxyapatite, a mineral found in bones . This binding inhibits the activity of osteoclasts, thereby reducing bone resorption. As a result, there is a decrease in the overall turnover of bone, leading to an increase in bone mass and density .

Biochemical Pathways

The primary biochemical pathway affected by Zoledronic acid is the mevalonate pathway. This pathway is crucial for the prenylation of small GTPase signaling proteins, which are necessary for osteoclast function. By inhibiting farnesyl pyrophosphate synthase, a key enzyme in this pathway, Zoledronic acid disrupts osteoclast function, leading to decreased bone resorption .

Pharmacokinetics

Zoledronic acid is administered intravenously, with a standard infusion time of at least 1 hour to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of approximately 30 minutes to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg . The binding of Zoledronic acid to protein has been reported to range from 10% to 50% .

Result of Action

The primary result of Zoledronic acid’s action is an increase in bone mass and density. This is due to the reduction in bone resorption caused by the inhibition of osteoclast activity. As a result, Zoledronic acid is used to treat and prevent multiple forms of osteoporosis, hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, and Paget’s disease of bone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one would likely involve large-scale chemical synthesis techniques. These methods would be optimized for efficiency, cost-effectiveness, and safety, ensuring that the compound can be produced in sufficient quantities for research and application.

Chemical Reactions Analysis

Types of Reactions

6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often require specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of this compound, while reduction could produce a more reduced form. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be used in studies involving biological pathways and mechanisms.

    Medicine: this compound could have potential therapeutic applications, although specific uses would depend on further research.

    Industry: The compound might be used in the production of specialized materials or as a component in industrial processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one include other chemical entities with comparable structures and properties. These might include compounds with similar functional groups or those that undergo similar chemical reactions.

Uniqueness

What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. Its specific reactivity and interactions with biological targets make it a valuable compound for research and application in various fields.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical properties and reactivity make it a valuable tool for chemists, biologists, and other researchers. Further studies and industrial developments could unlock even more uses for this intriguing compound.

Properties

IUPAC Name

6-sulfanyl-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRSXYWROQWSGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=NC2=O)S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C2C(=NC(=NC2=O)S)NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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